N,4-dimethyl-3-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine
Description
N,4-dimethyl-3-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a nitro group, a dimethylamino group, and a pyrazolylmethyl group
Properties
IUPAC Name |
N,4-dimethyl-3-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8-3-4-12-11(10(8)16(17)18)15(2)7-9-5-13-14-6-9/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXPIXWDHYPZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N(C)CC2=CNN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-3-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration of 2-aminopyridine: The starting material, 2-aminopyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated product is then subjected to alkylation with 1H-pyrazole-4-carboxaldehyde in the presence of a base such as potassium carbonate to form the pyrazolylmethyl derivative.
Dimethylation: Finally, the amino group at the 4-position is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and alkylation steps to improve yield and reduce reaction times. Additionally, the use of automated systems for purification and isolation of the final product ensures consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-3-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or potassium thiolate in ethanol.
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Major Products
Reduction: 4-dimethylamino-3-amino-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine.
Substitution: 4-dimethylamino-3-(substituted amino)-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine.
Oxidation: 4-dimethylamino-3-nitro-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxaldehyde or 4-dimethylamino-3-nitro-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxylic acid.
Scientific Research Applications
N,4-dimethyl-3-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancers due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism by which N,4-dimethyl-3-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine exerts its effects depends on its specific application:
Biological Targets: In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. For example, it could inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer.
Pathways Involved: The compound may influence pathways such as the MAPK/ERK pathway or the PI3K/AKT pathway, which are critical in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N,4-dimethyl-3-nitropyridin-2-amine: Lacks the pyrazolylmethyl group, making it less versatile in terms of biological activity.
4-dimethylamino-3-nitropyridine: Similar structure but without the pyrazolylmethyl group, leading to different reactivity and applications.
Uniqueness
N,4-dimethyl-3-nitro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine is unique due to the presence of both the nitro group and the pyrazolylmethyl group, which confer distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
